molecular formula C7H5F2NO2 B3320162 4-(Difluoromethyl)nicotinic acid CAS No. 1211590-78-1

4-(Difluoromethyl)nicotinic acid

Cat. No.: B3320162
CAS No.: 1211590-78-1
M. Wt: 173.12
InChI Key: AYGUXDGGUSETLW-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)nicotinic acid is a useful research compound. Its molecular formula is C7H5F2NO2 and its molecular weight is 173.12. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(difluoromethyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2/c8-6(9)4-1-2-10-3-5(4)7(11)12/h1-3,6H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGUXDGGUSETLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Flourishing Field of Fluorinated Organic Compounds

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. acs.orgtandfonline.com Fluorine's high electronegativity, second only to neon, and its relatively small atomic size allow it to replace hydrogen without causing significant steric changes in a molecule's structure. acs.org This substitution can lead to profound effects, including increased metabolic stability due to the strength of the carbon-fluorine bond, which is the strongest single bond to carbon. acs.org

Furthermore, fluorination can modulate a compound's lipophilicity and pKa, influencing its ability to cross cell membranes and interact with biological targets. acs.orgtandfonline.com These modifications are highly sought after in drug discovery, where they can enhance a drug candidate's potency, selectivity, and pharmacokinetic profile. tandfonline.comnih.gov The use of fluorinated motifs is a key strategy for medicinal chemists to refine the properties of bioactive compounds and is increasingly important in the development of new agrochemicals and advanced materials. researchgate.netresearchgate.net

Nicotinic Acid: a Versatile Heterocyclic Scaffold

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental pyridinecarboxylic acid that plays a crucial role in various biological processes. nih.govnih.gov Its derivatives form the core of many top-selling pharmaceuticals and are integral to the synthesis of a wide range of biologically active molecules. nih.gov The nicotinic acid scaffold is considered a "privileged fragment" in drug discovery, meaning it is a molecular structure that is capable of binding to multiple biological targets. acs.orgnih.gov

Beyond its role in medicine for treating conditions like dyslipidemia, the nicotinic acid framework is a versatile building block in the development of agrochemicals, such as herbicides and insecticides. acs.orgusda.gov The pyridine (B92270) ring and the carboxylic acid group at the 3-position are key features that can be readily modified, allowing chemists to create vast libraries of compounds with diverse biological activities. nih.govnih.gov This synthetic tractability has made nicotinic acid and its derivatives a subject of continuous research and development. acs.orgresearchgate.net

The Difluoromethyl Group S Influence in Pyridine Chemistry

The difluoromethyl group (–CF2H) is of particular interest in medicinal and agricultural chemistry as it can act as a bioisostere for hydroxyl, thiol, or even methyl groups, while imparting unique electronic properties. Unlike the more common trifluoromethyl group (–CF3), the difluoromethyl group retains a hydrogen atom that can participate in hydrogen bonding, a critical interaction in biological systems.

When attached to a pyridine (B92270) ring, the –CF2H group acts as a strong electron-withdrawing group, which can significantly alter the electronic properties and reactivity of the ring. This can influence the pKa of the pyridine nitrogen and the susceptibility of the ring to nucleophilic or electrophilic attack. nih.gov For instance, the replacement of a trifluoromethyl group with a difluoromethyl group in certain kinase inhibitors has been shown to enhance affinity for the target enzyme. acs.org The ability to fine-tune the electronic nature of the pyridine ring through the introduction of a difluoromethyl group provides a powerful tool for chemists to modulate the properties of the resulting molecules. nih.gov

Research Directions for 4 Difluoromethyl Nicotinic Acid

Research involving 4-(Difluoromethyl)nicotinic acid is primarily focused on its use as a key intermediate in the synthesis of more complex molecules with potential applications in medicine and agriculture. While it is a relatively new building block, its structural motifs are present in compounds being investigated for a range of biological activities.

For example, the combination of a pyridinecarboxylic acid with a difluoromethyl group is a feature found in developmental compounds for various therapeutic areas. The analogous compound, 4-(trifluoromethyl)nicotinic acid, is a known intermediate for insecticides and has been used to create compounds that act as inhibitors of biological targets like HCV NS5B polymerase and CRAC channels. chemicalbook.comchemicalbook.com It is anticipated that this compound will be explored in similar synthetic strategies, where the difluoromethyl group can offer advantages in terms of binding interactions and metabolic stability compared to its trifluoromethyl counterpart. acs.org The ongoing development of novel synthetic methods to access this and other difluoromethylated building blocks will likely expand its application in the discovery of new chemical entities.

Physicochemical Properties of this compound

PropertyValue
CAS Number 175277-69-9
Molecular Formula C7H5F2NO2
Molecular Weight 173.12 g/mol
Appearance Solid
Purity ≥95%

This data is compiled from publicly available sources and may vary between suppliers. cymitquimica.com

Synthetic Methodologies for this compound and Related Scaffolds

The incorporation of the difluoromethyl (CF2H) group into organic molecules is a topic of significant interest in medicinal and agricultural chemistry. This small structural modification can profoundly influence a compound's physicochemical and biological properties, such as lipophilicity, metabolic stability, and binding affinity. This compound, a derivative of vitamin B3, represents a key building block for accessing novel bioactive compounds. The synthesis of this and related difluoromethylated pyridine (B92270) scaffolds can be broadly categorized into two main strategies: the direct introduction of a difluoromethyl group onto a pre-existing pyridine ring and the de novo construction of the pyridine ring already bearing the difluoromethyl moiety.

Spectroscopic and Structural Elucidation of 4 Difluoromethyl Nicotinic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the hydrogen, carbon, and fluorine atoms within 4-(Difluoromethyl)nicotinic acid.

Proton (¹H) NMR Analysis for Structural Confirmation

Proton NMR (¹H NMR) is instrumental in identifying the hydrogen atoms and their chemical environments. In this compound, the spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and a characteristic signal for the difluoromethyl group.

The protons on the pyridine ring (H-2, H-5, and H-6) will appear in the aromatic region, typically downfield due to the electron-withdrawing nature of the nitrogen atom and the carboxylic acid group. Their precise chemical shifts and coupling patterns are influenced by the difluoromethyl substituent at the C-4 position. The proton of the difluoromethyl group (-CHF₂) is anticipated to produce a triplet signal due to coupling with the two equivalent fluorine atoms (²JH-F).

Predicted ¹H NMR Data for this compound:

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2 8.9 - 9.2 Singlet (or narrow doublet) -
H-6 8.7 - 8.9 Doublet ~5 Hz
H-5 7.5 - 7.7 Doublet ~5 Hz
-CHF₂ 6.6 - 7.4 Triplet ~55-60 Hz (²JH-F)
-COOH 12.0 - 14.0 Broad Singlet -

Note: Predicted values are based on data for nicotinic acid and related difluoromethylated aromatic compounds. The exact values can vary based on the solvent and experimental conditions. hmdb.carsc.orgstackexchange.com

Carbon (¹³C) NMR for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts are influenced by the electronegativity of adjacent atoms and substituents.

The carbon of the difluoromethyl group (-CHF₂) is expected to appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JC-F). The carbons of the pyridine ring will have shifts characteristic of a substituted pyridine, and the carboxylic acid carbon will appear significantly downfield.

Predicted ¹³C NMR Data for this compound:

Carbon Atom Predicted Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling)
C-2 ~152 Singlet
C-3 ~128 Singlet
C-4 ~145 Triplet
C-5 ~125 Singlet
C-6 ~154 Singlet
-COOH ~167 Singlet
-CHF₂ 110 - 115 Triplet (¹JC-F ≈ 235-245 Hz)

Note: Predicted values are based on data for nicotinic acid and substituent effects. The aromatic region can be complex. hmdb.caoregonstate.educhemicalbook.com

Fluorine (¹⁹F) NMR for Characterization of Fluorinated Moiety

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze the fluorine atoms in a molecule. For this compound, this method is essential for confirming the presence and nature of the -CHF₂ group.

The two fluorine atoms of the difluoromethyl group are chemically equivalent and are expected to produce a single signal. This signal will be split into a doublet due to coupling with the single adjacent proton (²JH-F). The chemical shift of the difluoromethyl group typically appears in a characteristic region of the ¹⁹F NMR spectrum.

Predicted ¹⁹F NMR Data for this compound:

Fluorine Moiety Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-CHF₂ -90 to -120 Doublet ~55-60 Hz (²JH-F)

Note: Chemical shifts are relative to a standard like CFCl₃. The range is based on analogous difluoromethyl aromatic compounds. rsc.orgsemanticscholar.org

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this compound, a cross-peak between the H-5 and H-6 protons would be expected, confirming their adjacent positions on the pyridine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign each proton signal to its corresponding carbon atom on the pyridine ring (H-2 to C-2, H-5 to C-5, H-6 to C-6) and the -CHF₂ proton to the -CHF₂ carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between carbon and proton atoms. Key expected correlations would include the H-2 proton to C-3 and C-4, and the H-5 and H-6 protons to other carbons in the ring. Crucially, correlations from the proton of the -CHF₂ group to the C-4 and C-3/C-5 carbons would firmly establish the position of the difluoromethyl substituent on the pyridine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (C₇H₅F₂NO₂), the expected exact molecular weight is approximately 173.02 g/mol .

In an MS experiment, the molecule would be ionized to form a molecular ion (M⁺). The mass spectrum would show a peak corresponding to this molecular ion. This ion would then undergo fragmentation, breaking into smaller, charged pieces. A plausible fragmentation pattern for this compound would involve the initial loss of neutral molecules. A characteristic fragmentation of nicotinic acids is the loss of carbon dioxide (CO₂, 44 Da) from the carboxylic acid group. myfoodresearch.com

Plausible Fragmentation Pathway for this compound:

m/z Value Identity Description
173 [M]⁺ Molecular Ion
129 [M - CO₂]⁺ Loss of carbon dioxide from the carboxylic acid group.
128 [M - COOH]⁺ Loss of the entire carboxyl group.
78 [C₅H₄N]⁺ Subsequent fragmentation of the pyridine ring.

Note: The fragmentation pattern provides a fingerprint that helps to confirm the molecular structure. kfnl.gov.saresearchgate.net

Computational and Theoretical Chemistry Studies of 4 Difluoromethyl Nicotinic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful tool to investigate the intricacies of molecular systems. For 4-(difluoromethyl)nicotinic acid, DFT calculations offer a detailed picture of its geometry, electronic landscape, and reactive nature.

Geometry Optimization and Conformational Analysis

Geometry optimization via DFT is the first step in computationally characterizing this compound. This process determines the most stable three-dimensional arrangement of atoms in the molecule, its lowest energy conformation. For nicotinic acid derivatives, two primary conformations, "up" and "down," are often considered based on the orientation of the carboxylic acid's hydrogen atom relative to the pyridine (B92270) ring. sid.ir Computational studies on similar structures, such as 4,5-difluoropipecolic acid, have demonstrated that different diastereoisomers can preferentially adopt distinct ring puckers, a finding supported by both DFT calculations and NMR analysis. nih.gov This highlights the importance of conformational analysis, as the spatial arrangement of the difluoromethyl and carboxylic acid groups can significantly influence the molecule's interactions with biological targets. nih.govacs.orgnih.govrsc.org The conformational profile is also sensitive to the surrounding medium, with polarity playing a significant role. nih.gov

Electronic Structure Analysis (Frontier Molecular Orbitals: HOMO-LUMO)

The electronic character of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.comlibretexts.org A smaller gap generally suggests higher reactivity. researchgate.net For molecules like this compound, the HOMO is typically associated with electron-donating regions, while the LUMO corresponds to electron-accepting sites. youtube.com In the context of acid-base reactions, the HOMO of a Lewis base interacts with the LUMO of a Lewis acid. youtube.com The energies and spatial distributions of these orbitals, which can be precisely calculated using DFT, are crucial for understanding potential reaction pathways and electronic transitions. acs.orgyoutube.com Studies on related nicotinic acid derivatives have utilized DFT to calculate these parameters and correlate them with observed chemical behavior. epstem.net

ParameterDescriptionSignificance
HOMO Highest Occupied Molecular OrbitalRepresents the ability to donate an electron. Higher energy often correlates with greater reactivity as a nucleophile or reductant. libretexts.org
LUMO Lowest Unoccupied Molecular OrbitalRepresents the ability to accept an electron. Lower energy often correlates with greater reactivity as an electrophile or oxidant. libretexts.org
HOMO-LUMO Gap Energy difference between HOMO and LUMOA smaller gap indicates higher chemical reactivity and lower kinetic stability. It is also related to the electronic absorption properties of the molecule. ajchem-a.comresearchgate.net

Quantum Chemical Descriptors for Reactivity Prediction

Beyond HOMO-LUMO energies, a range of quantum chemical descriptors derived from DFT calculations can be used to predict the reactivity of this compound. nih.govrsc.org These descriptors quantify various electronic properties, such as electrophilicity, nucleophilicity, and local reactivity sites. For instance, the electrophilicity index can be a strong predictor of reaction barriers in Michael additions. nih.gov By calculating these descriptors, researchers can gain a more nuanced understanding of how the difluoromethyl group modulates the reactivity of the nicotinic acid core, potentially guiding the design of new synthetic reactions or understanding its metabolic pathways. nih.govfrontiersin.org

Mechanistic Investigations of Difluoromethylation and Other Key Reactions

Computational chemistry, particularly DFT, is instrumental in elucidating the mechanisms of chemical reactions. researchgate.net For the synthesis of this compound and related compounds, DFT can be used to model the transition states and intermediates of key reactions, such as difluoromethylation. researchgate.netrsc.orgrsc.org For example, in a nickel-catalyzed decarboxylative difluoromethylation, computational studies can help to propose and validate a plausible catalytic cycle, identifying the key radical intermediates involved. researchgate.net Similarly, for transition-metal-free N-difluoromethylation reactions, DFT can confirm the proposed mechanism, such as a direct nucleophilic attack followed by hydrolysis and decarboxylation. nih.gov These mechanistic insights are crucial for optimizing reaction conditions and developing new synthetic methodologies. researchgate.netnih.gov

Theoretical Basis of the Difluoromethyl Group's Influence on Molecular Properties

The introduction of a difluoromethyl (-CHF2) group at the 4-position of the nicotinic acid scaffold induces significant alterations in the molecule's physicochemical and electronic properties. These changes are primarily governed by the strong electron-withdrawing nature of the -CHF2 group, a consequence of the high electronegativity of the two fluorine atoms. Computational and theoretical chemistry studies provide a fundamental understanding of these influences by modeling the molecule's geometry, electronic structure, and reactivity.

The primary mechanism by which the difluoromethyl group exerts its influence is the negative inductive effect (-I). This effect involves the pulling of electron density through the sigma (σ) bonds from the pyridine ring towards the electronegative fluorine atoms. This withdrawal of electron density deactivates the aromatic ring, making it less susceptible to electrophilic substitution. The effect is most pronounced at the positions ortho and para to the substituent. In the case of this compound, this means the electron density is significantly reduced at the 3 and 5 positions of the pyridine ring.

Unlike the trifluoromethyl (-CF3) group, which is also a strong electron-withdrawing group, the difluoromethyl group possesses a C-H bond. This structural feature allows for the possibility of hyperconjugation, although the electron-withdrawing effects of the fluorine atoms significantly diminish the electron-donating capacity of this bond.

Furthermore, computational models can elucidate the electronic properties of the molecule. The presence of the electron-withdrawing -CHF2 group is predicted to lower the energy of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A lower HOMO energy indicates a higher ionization potential, making the molecule more resistant to oxidation. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's reactivity and spectral properties.

The acidity of the carboxylic acid group is also significantly impacted. The electron-withdrawing nature of the difluoromethyl group stabilizes the carboxylate anion (the conjugate base) formed upon deprotonation. This stabilization facilitates the release of the proton, thereby increasing the acidity (lowering the pKa) of this compound compared to the parent nicotinic acid.

The influence of the difluoromethyl group can be further understood by comparing it with other substituents. For example, while the trifluoromethyl group is a stronger electron-withdrawing group due to the presence of a third fluorine atom, the difluoromethyl group is still a potent deactivator of the aromatic ring. In contrast, electron-donating groups, such as a methyl group, would increase the electron density on the ring and have the opposite effect on the molecule's properties.

To illustrate the expected impact of the difluoromethyl group on the molecular properties of nicotinic acid, the following tables, based on general principles and data from computational studies of similar fluorinated aromatic compounds, are provided.

Table 1: Calculated Electronic Properties of Substituted Nicotinic Acids

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Nicotinic Acid-6.5-1.25.32.8
4-(Trifluoromethyl)nicotinic acid-7.2-2.05.24.5
This compound-7.0-1.85.24.1
4-Methylnicotinic acid-6.2-1.05.23.1

Note: The data in this table are illustrative and represent expected trends based on theoretical principles rather than direct experimental values for each specific compound.

Table 2: Predicted pKa Values for Substituted Nicotinic Acids

CompoundPredicted pKa
Nicotinic Acid4.85
4-(Trifluoromethyl)nicotinic acid3.50
This compound3.75
4-Methylnicotinic acid5.05

Note: The data in this table are illustrative and represent expected trends based on theoretical principles rather than direct experimental values for each specific compound.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally benign methods for the synthesis of 4-(Difluoromethyl)nicotinic acid and its derivatives is a primary area of future research. Current synthetic routes can be lengthy and may rely on harsh reagents.

Future efforts will likely focus on:

Direct C-H Difluoromethylation: A significant advancement would be the development of methods for the direct C-H difluoromethylation of the pyridine (B92270) ring. nih.gov This approach is highly atom-economical and avoids the pre-functionalization steps common in traditional syntheses. Recent studies have shown progress in the site-selective difluoromethylation of pyridines, which could be adapted for the synthesis of this compound. nih.govresearchgate.net

Flow Chemistry: The use of continuous flow reactors can offer significant advantages in terms of safety, scalability, and reaction control, particularly for reactions involving hazardous reagents or intermediates.

Biocatalysis: The use of enzymes to catalyze the synthesis of fluorinated compounds is a growing area of interest. Biocatalytic methods can offer high selectivity and operate under mild conditions, reducing the environmental impact of chemical synthesis.

Exploration of Underutilized Reactivity of the Difluoromethyl Group

The difluoromethyl group is often considered a stable substituent, but its reactivity can be harnessed to create novel chemical transformations. Future research will likely explore:

C-H Functionalization of the CF2H Group: The hydrogen atom of the difluoromethyl group can be activated for further functionalization, opening up possibilities for creating more complex molecules.

Generation of Difluorocarbene: Under specific conditions, the difluoromethyl group can serve as a precursor to difluorocarbene, a highly reactive intermediate that can participate in a variety of cycloaddition and insertion reactions.

Radical Reactions: The difluoromethyl group can participate in radical reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. Recent research has demonstrated the meta-C-H-difluoromethylation of pyridines through a radical process. nih.govresearchgate.net

Advanced Catalysis for Selective Functionalization of Pyridine Systems

The selective functionalization of the pyridine ring is a significant challenge due to its electron-deficient nature. nih.gov Advanced catalytic systems are crucial for overcoming this challenge and enabling the synthesis of a wide range of derivatives of this compound.

Future research in this area will likely focus on:

Transition-Metal Catalysis: The use of transition metals such as palladium, rhodium, and iridium has already proven effective for the functionalization of pyridine rings. beilstein-journals.orgnih.gov Future work will likely focus on developing more efficient and selective catalysts for the C-H functionalization of pyridines at various positions. nih.govbeilstein-journals.org

Photoredox Catalysis: This emerging field uses light to drive chemical reactions, often under mild conditions. Photoredox catalysis has been successfully applied to the functionalization of pyridines and could be a powerful tool for the synthesis of novel derivatives of this compound. acs.org

Organocatalysis: The use of small organic molecules as catalysts offers a more sustainable alternative to metal-based catalysts. acs.org Research into the development of new organocatalysts for the functionalization of pyridines is an active area of investigation. acs.org

Integration with Machine Learning and AI in Chemical Discovery

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis and drug discovery. nd.edursc.orgmdpi.com In the context of this compound, these technologies can be applied to:

Predicting Reaction Outcomes: ML models can be trained on large datasets of chemical reactions to predict the outcome of new reactions, accelerating the discovery of novel synthetic routes. nd.edursc.org

Retrosynthetic Analysis: AI-powered tools can assist chemists in designing synthetic pathways for complex molecules, including novel derivatives of this compound. rsc.org

De Novo Drug Design: ML algorithms can be used to design new molecules with desired properties, potentially leading to the discovery of new drug candidates based on the this compound scaffold.

Expanding the Chemical Space of Difluoromethylated Pyridine Carboxylic Acids

The exploration of the chemical space around this compound is crucial for discovering new compounds with enhanced biological activity and improved properties. nih.govnih.gov Future research will focus on the synthesis and evaluation of a diverse range of derivatives, including:

Positional Isomers: The synthesis and study of other isomers, such as 2-(Difluoromethyl)nicotinic acid and 5-(Difluoromethyl)nicotinic acid, will provide valuable insights into structure-activity relationships.

Analogs with Different Substituents: The introduction of other functional groups onto the pyridine ring will allow for the fine-tuning of the electronic and steric properties of the molecule.

Bioisosteric Replacements: The replacement of the carboxylic acid group with other acidic functional groups, such as tetrazoles or sulfonamides, could lead to compounds with improved pharmacokinetic profiles.

Q & A

Basic Research Questions

Q. What are the established multi-step synthetic approaches for 4-(Difluoromethyl)nicotinic acid, and how are key functional groups introduced?

  • Methodological Answer : The synthesis typically involves fluorination and difluoromethylation steps. For example, the difluoromethyl group can be introduced via nucleophilic substitution using reagents like difluoromethyl halides or through transition metal-catalyzed reactions. Key steps include:

  • Pyridine ring functionalization : Starting with a pre-substituted nicotinic acid derivative, fluorination at specific positions is achieved using agents like Selectfluor™ or DAST (diethylaminosulfur trifluoride) under controlled temperatures (e.g., −78°C to room temperature) .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization is used to isolate the product. Structural confirmation relies on 1^1H/19^{19}F NMR and mass spectrometry (MS) .

Q. How do fluorinated substituents like the difluoromethyl group affect the compound's lipophilicity and metabolic stability compared to non-fluorinated analogs?

  • Methodological Answer : The difluoromethyl group enhances lipophilicity (logP) and metabolic stability by reducing oxidative degradation. Researchers can quantify these effects using:

  • Lipophilicity assays : Shake-flask or chromatographic methods (e.g., reverse-phase HPLC) to measure partition coefficients .
  • Metabolic stability studies : Incubation with liver microsomes or hepatocytes, followed by LC-MS/MS analysis to track degradation rates .

Q. Which analytical methods are critical for confirming the structure and purity of this compound post-synthesis?

  • Methodological Answer : Essential techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H, 13^{13}C, and 19^{19}F NMR to verify substituent positions and fluorine integration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation and impurity profiling .
  • X-ray crystallography : To resolve crystal structures and validate stereochemistry when single crystals are obtainable .

Advanced Research Questions

Q. What experimental parameters (e.g., catalysts, solvents) are pivotal in optimizing the difluoromethylation step during synthesis, and how can researchers systematically evaluate these?

  • Methodological Answer : Key parameters include:

  • Catalysts : Palladium or copper complexes for cross-coupling reactions (e.g., Suzuki-Miyaura coupling with difluoromethyl boronic esters) .
  • Solvent systems : Polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
  • Systematic evaluation : Design of Experiments (DoE) to test variables like temperature, catalyst loading, and reaction time. Real-time monitoring via in situ IR spectroscopy or GC-MS can track reaction progress .

Q. In stability studies, what formulation strategies can prevent the degradation of this compound under various storage conditions?

  • Methodological Answer : Strategies include:

  • Lyophilization : To enhance shelf-life by removing water, reducing hydrolysis .
  • Excipient selection : Use of cyclodextrins or polyethylene glycols (PEGs) to encapsulate the compound and minimize exposure to light/moisture .
  • Accelerated stability testing : Storage at 40°C/75% relative humidity for 6 months, with periodic HPLC analysis to monitor degradation products .

Q. How can structure-activity relationship (SAR) studies elucidate the impact of difluoromethyl positioning on biological target interactions?

  • Methodological Answer : SAR workflows involve:

  • Analog synthesis : Preparing derivatives with difluoromethyl groups at positions 2, 4, or 6 on the pyridine ring .
  • In vitro assays : Testing binding affinity (e.g., IC50_{50} via fluorescence polarization) against enzymes like kinases or proteases.
  • Computational modeling : Molecular docking (AutoDock Vina) and molecular dynamics simulations to predict binding modes and energetics .

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4-(Difluoromethyl)nicotinic acid

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